

Application Notes and Protocols for SGC0946 in Leukemia Cell Proliferation Assays

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Compound Focus: SGC0946

CAS No.: 1561178-17-3

Cat. No.: S543086

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Compound Profile and Biological Activity

SGC0946 is a highly selective small-molecule inhibitor of **DOT1L** (Disruptor of Telomeric Silencing 1-Like), the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79) [1] [2]. By inhibiting DOT1L, **SGC0946** disrupts chromatin-associated signaling pathways that are critical for the survival and self-renewal of cancer cells, leading to cell cycle arrest, apoptosis, and the suppression of metastatic potential [1].

- **IC₅₀ against DOT1L: 0.3 nM** [1]
- **CAS Number: 1561178-17-3** [1]
- **Primary Mechanism:** Induction of **G1 phase arrest** and suppression of cell self-renewal by reducing global levels of H3K79 mono-, di-, and tri-methylation (H3K79me1/me2/me3) [1] [3].

Its application is prominent in the research of **MLL-rearranged leukemia**, multiple myeloma, and other malignancies such as renal, ovarian, and breast cancer [1] [3] [2].

Quantitative Data Summary of Anti-Proliferative Effects

The table below summarizes the anti-proliferative effects of **SGC0946** observed across various cancer cell lines.

Table 1: Summary of SGC0946 Efficacy in Preclinical Models

Cancer Type	Cell Line / Model	Concentration	Treatment Duration	Key Findings	Primary Readout
Leukemia (MLL-r)	Molm13 (MLL-AF9)	1 μ M	7 days	Time/dose-dependent reduction of H3K79me2; complete inhibition at day 7; downregulation of <i>HOXA9</i> & <i>MEIS1</i> [1].	Western Blot, Gene Expression
	Human CB cells (MLL-AF9)	1, 5 μ M	14 days	Selective reduction of cell viability in transformed cells [1].	Cell Viability Assay
Multiple Myeloma	RPMI-8226, MM.1S, KMS-11	1 μ M	11-14 days	Strong proliferation suppression; induced growth arrest & apoptosis [3].	Cell Viability Assay (CCK-8)
Ovarian Cancer	SK-OV-3, TOV21G	0.2, 2, 20 μ M	12 days	Dose/time-dependent growth inhibition; induced G1 arrest [1].	Cell Proliferation, Cell Cycle
Renal Cell Carcinoma	786-O, A498	1, 2, 5, 10 μ M	Not Specified	Attenuated growth & invasion; S-phase arrest; downregulated <i>STAT5B</i> & <i>CDK6</i> [2].	CCK-8, Invasion Assay

Detailed Experimental Protocols

In Vitro Cell Proliferation and Viability Assay

This protocol is adapted from methods used in multiple myeloma and leukemia studies [3].

Key Reagents:

- **SGC0946:** Prepare a 10 mM stock solution in DMSO. Store at -20°C.
- Target cell lines (e.g., MM.1S, RPMI-8226, Molm13).
- Appropriate culture medium (e.g., RPMI-1640 with 10% FBS).
- Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent.

Procedure:

- **Seed Cells:** Plate cells in 6-well plates at a density of 2×10^4 to 1×10^5 cells per well in complete medium.
- **Apply Compound:** Treat cells with **SGC0946** at the desired concentrations (e.g., 0.25 μ M, 0.5 μ M, 1 μ M). Include a vehicle control (DMSO at the same dilution).
- **Maintain Culture:** Refresh the culture medium and compounds every 3 to 4 days to maintain inhibitor activity.
- **Assess Viability:**
 - At designated time points (e.g., day 3-4 and day 11-14), aliquot cells and transfer to a 96-well plate.
 - Add CCK-8 reagent according to the manufacturer's instructions.
 - Incubate for 1-4 hours and measure the optical density (OD) at 450 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability relative to the vehicle control. Plot dose-response curves to determine IC₅₀ values.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to demonstrate **SGC0946**-induced G1 arrest [1] [2].

Key Reagents:

- Ethanol (70%, ice-cold)
- Propidium Iodide (PI) staining solution: PI (e.g., 50 μ g/mL) and RNase A (e.g., 100 μ g/mL) in PBS.

Procedure:

- **Treat and Harvest:** Treat cells (e.g., SK-OV-3, 786-O) with **SGC0946** (e.g., 10 μ M) or DMSO for the desired duration (e.g., 12 days).
- **Fix Cells:** Harvest cells by trypsinization, wash with PBS, and gently resuspend in ice-cold 70% ethanol. Fix at 4°C for at least 2 hours or overnight.

- **Stain DNA:** Wash fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at 37°C.
- **Acquire and Analyze:** Analyze DNA content using a flow cytometer. A minimum of 10,000 events per sample should be collected. Use software (e.g., ModFit) to determine the percentage of cells in G1, S, and G2/M phases.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the in vivo validation of **SGC0946**'s anti-tumor effect, as demonstrated in an ovarian cancer model [1].

Key Reagents:

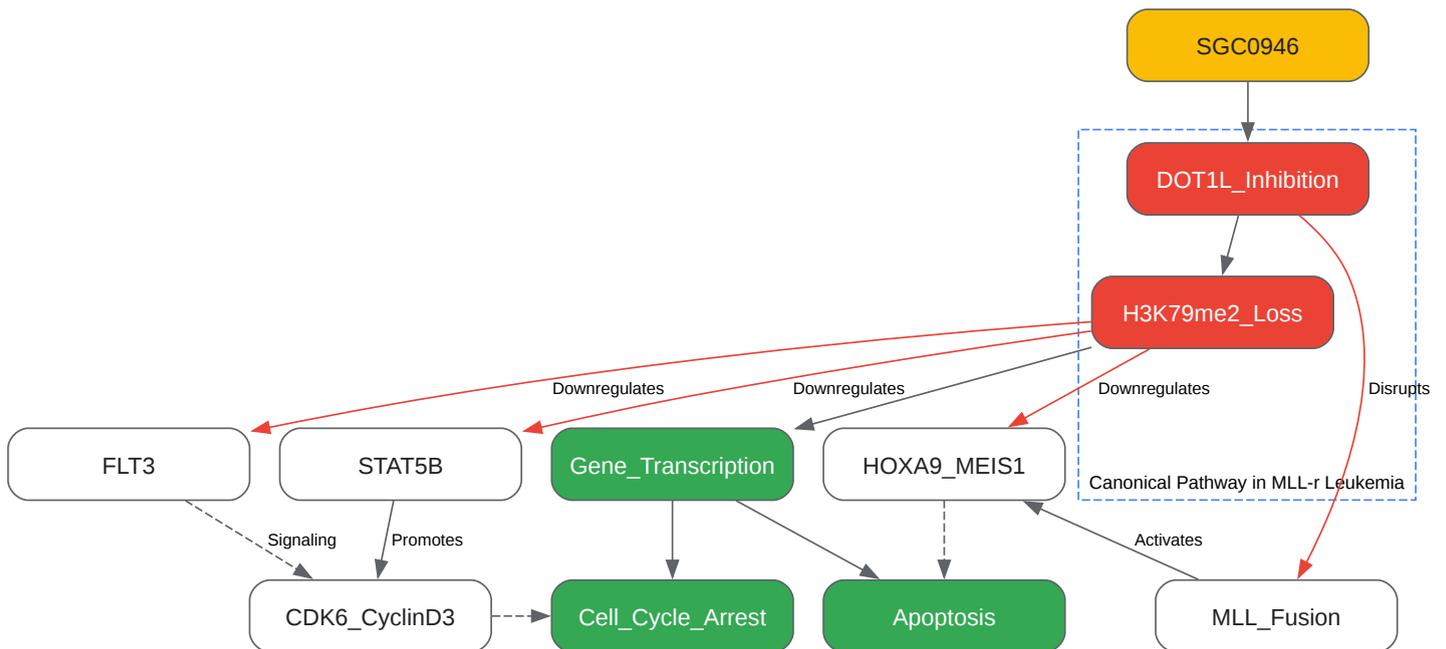
- **SGC0946:** Prepare a suitable formulation for injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
- Immunodeficient mice (e.g., NOD-SCID or C.B-17 SCID mice).

Procedure:

- **Establish Tumors:** Generate an orthotopic or subcutaneous xenograft model by implanting relevant cancer cells.
- **Grouping and Dosing:** Once tumors are palpable, randomize mice into control and treatment groups (n=5-10). Administer **SGC0946** (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.
- **Dosing Schedule:** Administer the compound twice weekly for 6 weeks.
- **Monitor Tumor Growth:** Measure tumor dimensions regularly (e.g., every 3 days) using digital calipers. Calculate tumor volume using the formula: ($\text{Volume} = \frac{\text{length} \times \text{width}^2}{2}$).
- **Endpoint Analysis:** At the end of the study, euthanize the animals, excise and weigh tumors. Tumor tissues can be processed for further analysis, such as Western blotting to confirm reduction of H3K79me2 and downstream targets like CDK6 and cyclin D3.

Signaling Pathways and Molecular Mechanisms

SGC0946 exerts its anti-proliferative effects by directly inhibiting DOT1L, leading to a cascade of transcriptional and signaling changes. The following diagram illustrates the key pathways involved.



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Diagram Title: Molecular Mechanism of **SGC0946** Action

The core mechanism involves:

- **Direct Inhibition:** **SGC0946** potently inhibits DOT1L methyltransferase activity [1].
- **Epigenetic Dysregulation:** This leads to a profound loss of H3K79me2 across the genome, a key mark for active transcription [3] [4].
- **Transcriptional Alterations:**
 - In **MLL-rearranged leukemia**, it disrupts the canonical pathway by downregulating critical oncogenes like **HOXA9** and **MEIS1** [1] [5].
 - In other contexts (e.g., renal cell carcinoma, FLT3-ITD leukemia), it downregulates key drivers such as **STAT5B** and **FLT3**, which in turn suppresses downstream effectors like **CDK6** and **cyclin D3** [4] [2].

- **Functional Outcomes:** These transcriptional changes converge to induce **cell cycle arrest (G1/S)** and **apoptosis**, effectively inhibiting cancer cell proliferation [1] [3] [2].

Critical Notes for Researchers

- **Specificity of Response:** The efficacy of **SGC0946** can vary. In multiple myeloma, cell lines with specific genetic backgrounds (e.g., KMS-12PE, U-266) showed lower sensitivity, suggesting the existence of resistant subtypes or alternative survival pathways [3].
- **Off-Target Considerations:** While **SGC0946** is highly selective for DOT1L, using a second, structurally distinct DOT1L inhibitor (e.g., EPZ-5676) in key control experiments is recommended to confirm that observed phenotypes are on-target [3] [6].
- **Handling and Storage:** **SGC0946** is supplied as a solid and should be stored as recommended (e.g., -20°C). Stock solutions in DMSO are hygroscopic; use newly opened DMSO and store aliquots at -80°C to avoid inactivation [1].

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